molecular formula C19H19NO4 B5717422 3'-(4-morpholinylcarbonyl)-4-biphenylyl acetate

3'-(4-morpholinylcarbonyl)-4-biphenylyl acetate

Cat. No. B5717422
M. Wt: 325.4 g/mol
InChI Key: OUHQEAOBYKXJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related morpholine derivatives involves several chemical reactions. For instance, the reaction of benzaldehyde with methyl acetoacetate in the presence of morpholine yields new condensation products with potent calcium channel-blocking activity (H. Nitta, K. Takimoto, I. Ueda, 1992). Another example involves the preparation of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine through a coupling reaction, showcasing the versatility of morpholine in chemical synthesis (Taylor Chin et al., 2010).

Molecular Structure Analysis

The X-ray structural analysis of morpholine derivatives reveals insights into the geometry and delocalization of molecular structures. For example, the structure of 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine shows the N―N double bond geometry and partial delocalization across the triazene moiety (Taylor Chin et al., 2010).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, such as the Willgerodt-Kindler reaction, leading to unexpected products like 4-(benzoylthiocarbonyl)morpholine (Wei-wei Liu et al., 2006). They are also used in acid-catalyzed oligomerization reactions to synthesize complex heterocyclic compounds (Yujiro Nomura et al., 1978).

Physical Properties Analysis

The solubility and thermodynamic properties of morpholine derivatives, such as 4-(4-Aminophenyl)-3-morpholinone, have been extensively studied, indicating that temperature significantly affects their solubility in various solvents (Wenge Yang et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other compounds, of morpholine derivatives, have been analyzed through various reactions and studies. The reactions with different agents and under various conditions reveal the versatile nature and reactivity of these compounds (D. Ayediran et al., 1977).

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which “3’-(4-morpholinylcarbonyl)-4-biphenylyl acetate” is being used. For example, morpholine derivatives have been studied for their potential as elastase inhibitors .

properties

IUPAC Name

[4-[3-(morpholine-4-carbonyl)phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14(21)24-18-7-5-15(6-8-18)16-3-2-4-17(13-16)19(22)20-9-11-23-12-10-20/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHQEAOBYKXJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.